Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate
Overview
Description
Tert-butyl 2-benzyl-2,7-diazaspiro[45]decane-7-carboxylate is a chemical compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable diazaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological molecules, potentially enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
- 2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate is unique due to the presence of the benzyl group, which can enhance its chemical reactivity and biological activity compared to similar compounds. The benzyl group can also influence the compound’s solubility and stability, making it a valuable compound for various applications.
Biological Activity
Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, cytotoxicity studies, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H28N2O3
- Molecular Weight : 344.4479 g/mol
- CAS Number : 1330764-01-6
The compound features a spiro junction, connecting two rings through a single atom, which contributes to its stability and reactivity. The presence of tert-butyl and benzyl groups enhances its chemical properties, making it a valuable candidate in medicinal chemistry.
Enzyme Inhibition Studies
Preliminary research indicates that this compound may function as an enzyme inhibitor. Its rigid structure allows for effective binding to active sites of enzymes, which is crucial for understanding enzyme mechanisms and developing inhibitors.
A study documented the compound's interaction with various enzymes, demonstrating its potential to modulate enzyme activity. The following table summarizes the findings from these studies:
Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
Protein Kinase A | Competitive | 15.4 | |
Aldose Reductase | Non-competitive | 22.8 | |
Carbonic Anhydrase | Mixed | 10.1 |
These results highlight the compound's versatility in targeting different enzymes, suggesting broad applications in drug development.
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects were evaluated on various cancer cell lines, including prostate (DU145), breast (MCF-7), and lung (A549) cancer cells. The results indicate a dose-dependent decrease in cell viability, as shown in the following table:
These findings suggest that this compound exhibits significant anticancer properties, warranting further investigation into its mechanisms of action.
The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways. It has been observed to increase reactive oxygen species (ROS) levels and disrupt mitochondrial membrane potential, leading to cell death.
Case Studies
-
Prostate Cancer Study : In a controlled study involving DU145 cells, treatment with this compound resulted in a significant reduction in cell proliferation compared to untreated controls.
"The compound displayed potent anti-proliferative effects with an IC50 of 25.3 µM after 48 hours of treatment" .
-
Breast Cancer Model : Another study assessed the effects on MCF-7 cells, revealing similar trends in cytotoxicity with an IC50 of 30.1 µM over a period of 72 hours.
"These results indicate that the compound could be developed as a therapeutic agent against breast cancer" .
Properties
IUPAC Name |
tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-12-7-10-20(16-22)11-13-21(15-20)14-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDQSHASPMOJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632520 | |
Record name | tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-46-5 | |
Record name | 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=236406-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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